![molecular formula C15H13F3N2O2S B1273228 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 763126-91-6](/img/structure/B1273228.png)
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-aminothiophenol with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include:
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-[(4-Aminophenyl)sulfanyl]-N-[4-(methoxy)phenyl]acetamide: This compound has a methoxy group instead of a trifluoromethoxy group.
2-[(4-Aminophenyl)sulfanyl]-N-[4-(methyl)phenyl]acetamide: This compound has a methyl group instead of a trifluoromethoxy group.
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and reactivity.
Biological Activity
2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide, known by its CAS number 763126-91-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₃F₃N₂O₂S
- Molecular Weight : 342.34 g/mol
- Boiling Point : 505.5 ± 50.0 °C (predicted)
- Density : 1.41 ± 0.1 g/cm³ (predicted)
- pKa : 12.78 ± 0.70 (predicted)
- Hazard Classification : Irritant
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenyl thiol with a trifluoromethoxy-substituted acetamide derivative. This process may include various steps such as acetylation and the use of coupling agents to facilitate the formation of the desired amide bond.
Antitumor Activity
Research has demonstrated that compounds related to this compound exhibit significant antitumor activity. A study evaluated several derivatives against approximately 60 human tumor cell lines derived from various neoplastic diseases at the National Cancer Institute. The results indicated that certain derivatives showed considerable anticancer effects, suggesting that this class of compounds could be promising in cancer therapy .
The proposed mechanisms underlying the biological activity of this compound include:
- Inhibition of Tumor Cell Proliferation : The compound may interfere with cellular signaling pathways critical for tumor growth.
- Induction of Apoptosis : It has been suggested that these compounds can trigger programmed cell death in malignant cells, thus reducing tumor mass.
Case Studies
- Study on Anticancer Efficacy :
- Toxicology Profile :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)22-12-5-3-11(4-6-12)20-14(21)9-23-13-7-1-10(19)2-8-13/h1-8H,9,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSHGUHYVPGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382565 | |
Record name | 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-91-6 | |
Record name | 2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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